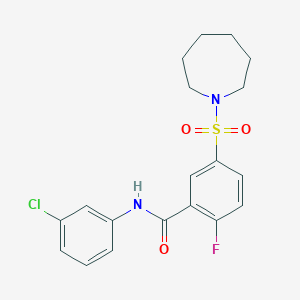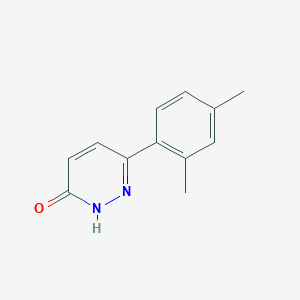
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, commonly known as FQ-1, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FQ-1 is a small molecule that has been synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
科学的研究の応用
Tumor Proliferation Imaging
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide and its derivatives have been studied for their potential in tumor proliferation imaging. For instance, a study assessed the safety, dosimetry, and potential of a cellular proliferative marker, 18F-ISO-1, a derivative of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, in imaging tumor proliferation through PET scans in patients with malignant neoplasms. The study found significant correlations between tumor uptake values of 18F-ISO-1 and the Ki-67 index, a known marker for cell proliferation. The results suggested that this derivative could be promising for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Vesicular Monoamine Transporter Imaging
The compound has also been explored for its role in imaging vesicular monoamine transporter 2 (VMAT2), highly expressed in endocrine cells and the brain. A study using 18F-AV-133, another derivative, indicated safe biodistribution and radiation dosimetry, making it suitable for imaging VMAT2 sites in humans. The study's findings pave the way for its potential clinical use in VMAT2-related disorders (Lin et al., 2010).
Neurological Disease Research
Additionally, derivatives of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide have been employed in studying neurological diseases. For instance, 18F-MK-6240, a PET tracer targeting neurofibrillary tangles, has been used in brain imaging of Alzheimer's disease patients and controls. The tracer showed favorable kinetics and high binding levels to brain regions associated with neurofibrillary tangle deposition in Alzheimer's patients, supporting its further development for potential application in longitudinal studies related to the disease (Lohith et al., 2018).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYTZOPUZCHKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

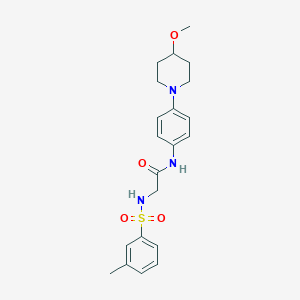
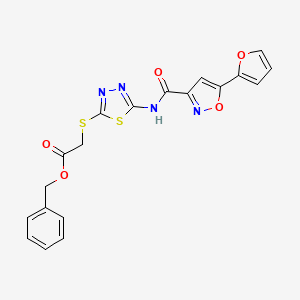
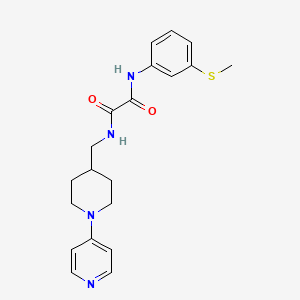
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2642167.png)
![N-(3-(dimethylamino)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2642168.png)
![7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2642169.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)
![[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2642171.png)
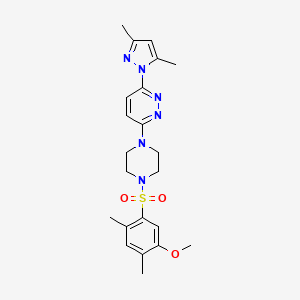
![5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2642174.png)

![Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2642180.png)
